molecular formula C23H50N2O2 B14612257 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol CAS No. 58293-44-0

2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol

Cat. No.: B14612257
CAS No.: 58293-44-0
M. Wt: 386.7 g/mol
InChI Key: VJWNKZBMXNLXCY-UHFFFAOYSA-N
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Description

2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is a complex organic compound that belongs to the class of amino alcohols This compound features a unique structure with two octyl groups and two hydroxyethyl groups attached to a central propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol typically involves the reaction of octylamine with 3-chloropropanol, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: Octylamine reacts with 3-chloropropanol in the presence of a base to form 3-(octylamino)propanol.

    Step 2: The intermediate 3-(octylamino)propanol is then reacted with 2-hydroxyethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the amino groups can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol
  • 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane

Uniqueness

2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is unique due to its specific combination of octyl and hydroxyethyl groups, which confer distinct physicochemical properties. This compound’s structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

58293-44-0

Molecular Formula

C23H50N2O2

Molecular Weight

386.7 g/mol

IUPAC Name

2-[3-[2-hydroxyethyl(octyl)amino]propyl-octylamino]ethanol

InChI

InChI=1S/C23H50N2O2/c1-3-5-7-9-11-13-16-24(20-22-26)18-15-19-25(21-23-27)17-14-12-10-8-6-4-2/h26-27H,3-23H2,1-2H3

InChI Key

VJWNKZBMXNLXCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCN(CCCCCCCC)CCO)CCO

Origin of Product

United States

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